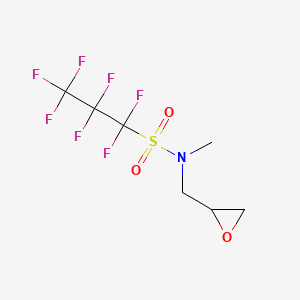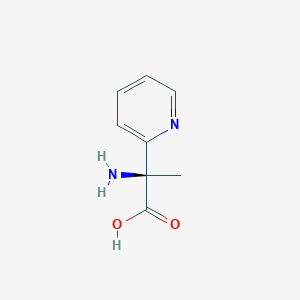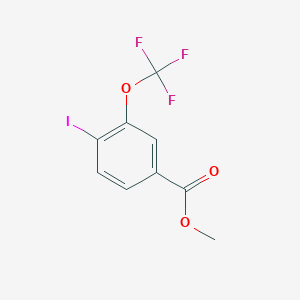![molecular formula C9H17NO3S B13442522 4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione](/img/structure/B13442522.png)
4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione is a unique organic compound characterized by its complex structure, which includes a cyclobutyl ring, a thiomorpholine ring, and a dione functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents like osmium tetroxide or hydrogen peroxide.
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent, such as thiourea, under acidic conditions.
Formation of the Dione Functional Group: The dione functional group can be introduced through an oxidation reaction using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
化学反応の分析
Types of Reactions
4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dione functional group can yield the corresponding diol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Diols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and other biological macromolecules.
Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in various industrial processes.
作用機序
The mechanism of action of 4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or alteration of protein-protein interactions.
類似化合物との比較
Similar Compounds
- 4-{[(1-Hydroxycyclobutyl)methyl]amino}cyclohexan-1-ol
- 1-{4-[(1-Hydroxycyclobutyl)methyl]piperazin-1-yl}ethan-1-one
Uniqueness
4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione is unique due to its combination of a cyclobutyl ring, a thiomorpholine ring, and a dione functional group. This combination imparts distinct chemical and physical properties, such as stability, reactivity, and potential biological activity, which are not commonly found in other similar compounds.
特性
分子式 |
C9H17NO3S |
|---|---|
分子量 |
219.30 g/mol |
IUPAC名 |
1-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C9H17NO3S/c11-9(2-1-3-9)8-10-4-6-14(12,13)7-5-10/h11H,1-8H2 |
InChIキー |
STCWDEMIBCTEOX-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CN2CCS(=O)(=O)CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-3-[3-((3-Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13442442.png)

![[(3aR,4R,6R,6aR)-4-(3-carbamoyl-1,2,4-triazol-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B13442463.png)
![N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B13442468.png)



![8-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B13442507.png)
![2-[(2,6-Dichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B13442515.png)
![(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B13442523.png)

![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/structure/B13442530.png)
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide](/img/structure/B13442536.png)
![3-[3-(Hydroxymethyl)piperidin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B13442543.png)
